Atr-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

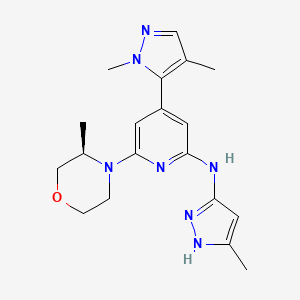

Molecular Formula |

C19H25N7O |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

4-(1,4-dimethylpyrazol-5-yl)-6-[(3R)-3-methylmorpholin-4-yl]-N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine |

InChI |

InChI=1S/C19H25N7O/c1-12-10-20-25(4)19(12)15-8-16(21-17-7-13(2)23-24-17)22-18(9-15)26-5-6-27-11-14(26)3/h7-10,14H,5-6,11H2,1-4H3,(H2,21,22,23,24)/t14-/m1/s1 |

InChI Key |

ONKJHQQFFLEAGL-CQSZACIVSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |

Canonical SMILES |

CC1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |

Origin of Product |

United States |

Foundational & Exploratory

Atr-IN-16 mechanism of action in DNA damage response

An In-Depth Technical Guide to the Mechanism of Action of ATR Inhibitors in the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Atr-IN-16" is not widely documented in publicly available scientific literature. This guide therefore focuses on the well-established mechanism of action for the class of Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase inhibitors (ATRi), for which "this compound" serves as a representative placeholder.

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[1] A master regulator of this response, particularly in the context of DNA replication stress, is the serine/threonine kinase ATR.[2][3] Cancer cells, due to oncogene activation and defective cell cycle checkpoints, often exhibit high levels of replication stress, making them particularly dependent on the ATR signaling pathway for survival.[1][4] This addiction creates a therapeutic vulnerability that can be exploited by small molecule ATR inhibitors.

ATR inhibitors are a class of targeted therapies designed to block the kinase activity of ATR, thereby disrupting the DDR and leading to synthetic lethality in tumors with specific genetic backgrounds or high replication stress.[4][5] This guide provides a detailed overview of the ATR signaling pathway, the mechanism by which ATR inhibitors function, quantitative data on their efficacy, and key experimental protocols for their evaluation.

The Canonical ATR Signaling Pathway

ATR is a central kinase that activates the DDR in response to a broad spectrum of DNA damage, especially lesions that interfere with replication.[3][6] Its activation is a multi-step process triggered by the formation of single-stranded DNA (ssDNA).

Activation Cascade:

-

Sensing Damage: Replication stress, caused by stalled replication forks or DNA lesions, leads to the generation of extended regions of ssDNA. This ssDNA is rapidly coated by Replication Protein A (RPA).[1][3]

-

ATR Recruitment: The ATR-ATRIP (ATR-Interacting Protein) complex is recruited to these sites of damage through a direct interaction between ATRIP and the RPA-coated ssDNA.[2][3][7]

-

Full Activation: While recruitment is essential, full activation of ATR's kinase activity requires two additional factors: the 9-1-1 checkpoint clamp (composed of Rad9-Rad1-Hus1), which is loaded onto the DNA at the ssDNA-dsDNA junction, and the activator protein TOPBP1.[2][6] TOPBP1 directly interacts with and stimulates the kinase activity of the ATR-ATRIP complex.[2][6]

Downstream Signaling: Once activated, ATR phosphorylates a vast network of over a hundred substrates to orchestrate a coordinated cellular response.[2] The most critical downstream effector is the kinase CHK1.[1][5]

-

Cell Cycle Checkpoint Activation: ATR phosphorylates CHK1 on Ser345.[8] Activated CHK1 then phosphorylates and inactivates CDC25 family phosphatases, which are required to activate cyclin-dependent kinases (CDKs).[3][4] This leads to cell cycle arrest, predominantly at the G2/M transition, providing time for DNA repair.[4][9]

-

Replication Fork Stabilization: ATR signaling acts to stabilize stalled replication forks, preventing their collapse into toxic double-strand breaks (DSBs).[4]

-

Inhibition of Origin Firing: The pathway also suppresses the firing of late replication origins to prevent further DNA synthesis on a damaged template.[2][4]

References

- 1. mdpi.com [mdpi.com]

- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR functions as a gene dosage-dependent tumor suppressor on a mismatch repair-deficient background - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

An In-Depth Technical Guide to the Role of ATR Inhibitors in Cell Cycle Checkpoint Control

A note on the topic: Publicly available scientific literature and databases do not contain information on a specific compound designated "Atr-IN-16." Therefore, this technical guide will focus on the well-characterized role of potent and selective small-molecule ATR inhibitors in cell cycle checkpoint control, using data from extensively studied, representative compounds such as Berzosertib (M6620, VE-822), Ceralasertib (AZD6738), and VE-821. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The integrity of the genome is paramount for cellular survival and is constantly challenged by endogenous and exogenous sources of DNA damage. To safeguard the genome, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator within this network is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[1][2] ATR plays a central role in coordinating cell cycle checkpoints, DNA repair, and replication fork stability, primarily in response to single-stranded DNA (ssDNA) and replication stress (RS).[3][4]

Cancer cells are often characterized by increased genomic instability and high levels of replication stress due to oncogene activation and defects in other DDR pathways (e.g., ATM or p53 deficiency).[5][6] This creates a heightened dependency on the ATR signaling pathway for survival, presenting a key vulnerability. Pharmacological inhibition of ATR is therefore a promising therapeutic strategy to selectively kill cancer cells by exploiting this dependency, a concept known as synthetic lethality.[7] This guide details the mechanism of ATR in cell cycle control, the effects of its inhibition, quantitative data for key inhibitors, and detailed experimental protocols for their characterization.

The ATR Signaling Pathway and Cell Cycle Checkpoint Control

ATR is activated by the presence of RPA-coated single-stranded DNA (ssDNA), a common intermediate during DNA replication and repair.[2] Upon activation, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (CHK1) being the most critical effector for cell cycle arrest.[8]

The canonical ATR-CHK1 signaling cascade proceeds as follows:

-

Sensing Damage : Replication stress leads to the formation of ssDNA, which is rapidly coated by Replication Protein A (RPA).

-

ATR Recruitment & Activation : The ATR-ATRIP complex is recruited to the RPA-coated ssDNA. Full activation of ATR kinase activity is facilitated by other proteins, including TopBP1.

-

CHK1 Phosphorylation : Activated ATR phosphorylates CHK1 at key serine residues (Ser317 and Ser345).[8]

-

Checkpoint Enforcement : Phosphorylated, active CHK1 targets and inactivates the CDC25 family of phosphatases (CDC25A, B, and C).[2]

-

Cell Cycle Arrest : Inactivation of CDC25 prevents the removal of inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), primarily CDK1 and CDK2. This maintains CDKs in an inactive state, leading to arrest at the S and G2/M phases of the cell cycle, providing time for DNA repair.[2][9]

Mechanism of Action of ATR Inhibitors

Selective ATR inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of ATR and preventing the phosphorylation of its substrates, including CHK1.[1][10] By blocking this critical node in the DDR, ATR inhibitors cause:

-

Abrogation of Checkpoints : Without ATR-mediated CHK1 activation, CDC25 phosphatases remain active, leading to CDK activation and forcing cells to bypass the S and G2/M checkpoints.[11]

-

Replication Fork Collapse : ATR is essential for stabilizing stalled replication forks. Its inhibition leads to the collapse of these forks into toxic DNA double-strand breaks (DSBs).[12]

-

Accumulation of DNA Damage : The combination of checkpoint bypass and fork collapse results in a massive accumulation of unresolved DNA damage.

-

Mitotic Catastrophe and Cell Death : Cells with extensive DNA damage that are forced into mitosis undergo a form of cell death known as mitotic catastrophe. This effect is particularly potent in cancer cells that lack a functional G1 checkpoint (e.g., p53-mutant) and have high intrinsic replication stress.[5][13]

Quantitative Data for Representative ATR Inhibitors

The potency of ATR inhibitors is evaluated through biochemical assays (kinase inhibition) and cell-based assays (target modulation and cytotoxicity). The following table summarizes representative data for well-characterized ATR inhibitors.

| Inhibitor | Target | Biochemical IC₅₀ | Cellular IC₅₀ (p-CHK1) | Cell Viability IC₅₀ (Monotherapy) | Cell Line(s) | Reference(s) |

| Berzosertib (M6620, VE-822) | ATR | < 50 nM | ~50-100 nM | 0.2 - >10 µM | Multiple solid tumors | [6][14] |

| Ceralasertib (AZD6738) | ATR | ~1 nM | Not Reported | 0.05 - 1 µM | ATM/p53-deficient models | [1][5] |

| VE-821 | ATR | ~26 nM | ~100-200 nM | 0.5 - >10 µM | Ovarian, Pancreatic | [2][9] |

| M4344 (VX-803) | ATR | Not Reported | < 50 nM | 0.01 - 0.5 µM | Blood, Lung Cancers | [1] |

Note: IC₅₀ values can vary significantly based on the specific assay conditions, cell lines used, and duration of treatment.

Key Experimental Protocols

Characterizing the cellular effects of an ATR inhibitor involves a standard set of assays to confirm target engagement, impact on the cell cycle, and induction of DNA damage.

Western Blotting for CHK1 Phosphorylation

This assay is the primary method to demonstrate that an ATR inhibitor is engaging its target and blocking the downstream signaling pathway in cells.

Methodology:

-

Cell Culture and Treatment : Plate cells (e.g., HeLa, U2OS) at a density to achieve 70-80% confluency. Treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea (HU) or 20 J/m² UV radiation) to activate the ATR pathway, in the presence or absence of a dose range of the ATR inhibitor for 1-2 hours.

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% polyacrylamide gel.

-

Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH, β-Actin).

-

Secondary Antibody & Detection : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to assess the abrogation of the G2/M checkpoint. ATR inhibition in irradiated cells prevents G2 arrest, allowing cells to proceed into mitosis, which can be quantified.

Methodology:

-

Cell Culture and Treatment : Seed cells and synchronize if necessary. Treat cells with a G2-arresting agent like ionizing radiation (e.g., 5-10 Gy) followed by treatment with the ATR inhibitor or vehicle control. Culture for 18-24 hours.

-

Cell Harvesting : Collect both adherent and floating cells. Wash with PBS.

-

Fixation : Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining : Wash cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL).

-

Data Acquisition : Analyze samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis : Gate on single cells and use software to model the cell cycle distribution (G1, S, G2/M phases) based on DNA content (fluorescence intensity). A decrease in the G2/M population in the ATRi + IR group compared to the IR-only group indicates checkpoint abrogation.

Immunofluorescence for γH2AX Foci

This imaging-based assay visualizes the accumulation of DNA double-strand breaks (a marker of DNA damage) within the nucleus following ATR inhibitor treatment.

Methodology:

-

Cell Culture and Treatment : Grow cells on glass coverslips in a multi-well plate. Treat with the ATR inhibitor, often in combination with a replication stress-inducing agent like low-dose HU (0.5-1 mM), for 4-24 hours.

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization : Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Staining : Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Staining : Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Mounting and Imaging : Wash and mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain like DAPI.

-

Analysis : Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using imaging software.

Conclusion

The ATR kinase is a master regulator of the cell cycle in response to replication stress, making it a critical pro-survival factor, especially for cancer cells exhibiting high genomic instability. Selective ATR inhibitors effectively drug this dependency by dismantling the S and G2/M checkpoints and promoting the collapse of replication forks. This leads to an intolerable level of DNA damage and subsequent cell death via mitotic catastrophe. The data presented for representative compounds highlight the potent and selective nature of these inhibitors. The detailed experimental protocols provide a robust framework for researchers to characterize novel ATR inhibitors and further explore their role in cell cycle control and cancer therapy. As several ATR inhibitors are advancing through clinical trials, they represent a promising new class of targeted agents in oncology.[1][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Functionally-instructed modifiers of response to ATR inhibition in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. news.cancerconnect.com [news.cancerconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 12. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

Atr-IN-16: A Comprehensive Technical Guide to a Selective ATR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-16, also identified as compound 45, is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] The DDR is a complex signaling network that maintains genomic integrity, and its dysregulation is a hallmark of many cancers. ATR plays a pivotal role in responding to replication stress, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Notes |

| ATR Inhibition (Ki) | 6 nM | In vitro kinase assay |

| Cellular ATR Inhibition (IC50) | 410 nM | LoVo cells |

Table 1: Potency of this compound

| Kinase | Selectivity Fold vs. ATR |

| ATM | >600 |

| DNA-PK | >600 |

Table 2: Selectivity Profile of this compound against PIKK Family Kinases [2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase. By binding to the ATP-binding site of ATR, it prevents the phosphorylation of downstream substrates, most notably Chk1. This inhibition disrupts the ATR-mediated signaling cascade that is crucial for cell cycle arrest, DNA repair, and stabilization of stalled replication forks.

Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for this compound.

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ATR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of ATR.

Workflow Diagram:

Caption: Workflow for the in vitro ATR kinase inhibition assay.

Detailed Method:

-

Reaction Setup: A reaction mixture containing recombinant human ATR kinase, a suitable substrate (e.g., a GST-tagged Chk1 fragment), and ATP in a kinase buffer is prepared.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

-

Incubation: The reaction is incubated at 30°C for a specified period to allow for substrate phosphorylation.

-

Reaction Termination: The kinase reaction is stopped, typically by the addition of a solution containing EDTA.

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as an enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

Data Analysis: The inhibitory activity is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value is then calculated from this data.

Cellular ATR Inhibition Assay (Chk1 Phosphorylation)

This assay measures the ability of a compound to inhibit ATR activity within a cellular context by assessing the phosphorylation of its downstream target, Chk1.

Workflow Diagram:

Caption: Workflow for the cellular ATR inhibition assay.

Detailed Method:

-

Cell Culture: LoVo cells are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period.

-

DNA Damage Induction: DNA damage is induced to activate the ATR pathway. A common method is treatment with hydroxyurea, which causes replication stress.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated Chk1 (at Ser345, a known ATR phosphorylation site) and total Chk1 (as a loading control).

-

Signal Quantification: The intensity of the protein bands is quantified using densitometry.

-

Data Analysis: The ratio of phosphorylated Chk1 to total Chk1 is calculated for each inhibitor concentration. The IC50 value, the concentration at which 50% of Chk1 phosphorylation is inhibited, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship of Selective Inhibition

The therapeutic potential of this compound lies in its high selectivity for ATR over other closely related kinases in the PIKK family, such as ATM and DNA-PK. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Caption: Logical diagram illustrating the selective inhibition of ATR by this compound.

Conclusion

This compound is a potent and highly selective ATR kinase inhibitor that serves as a valuable tool for studying the DNA Damage Response and as a promising lead compound in the development of novel anticancer therapies. Its well-defined mechanism of action and high selectivity underscore its potential for targeted cancer treatment, particularly in combination with DNA-damaging agents. The experimental protocols detailed herein provide a foundation for the further characterization and development of this and similar compounds.

References

Investigating the function of ATR signaling with Atr-IN-16

An In-Depth Technical Guide to Investigating ATR Signaling with a Selective ATR Inhibitor

Disclaimer: The compound "Atr-IN-16" is not documented in the public scientific literature. This guide will, therefore, focus on the principles and methodologies for investigating the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway using a representative, potent, and selective ATR inhibitor as a model. The data and protocols provided are based on studies with well-characterized ATR inhibitors.

Introduction to the ATR Signaling Pathway

The ATR kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity.[1][2] ATR is primarily activated in response to a broad spectrum of DNA damage, particularly replication stress, which involves the stalling of DNA replication forks and the exposure of single-stranded DNA (ssDNA).[2][3][4] Unlike its relative, ATM (Ataxia Telangiectasia Mutated), which primarily responds to DNA double-strand breaks, ATR is crucial for cell survival during the S-phase of the cell cycle.[1][2]

Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[1][5] This initiates a signaling cascade that coordinates cell-cycle arrest, stabilizes and helps restart stalled replication forks, and promotes DNA repair.[1][6] Given that many cancer cells exhibit high levels of replication stress due to oncogene activation and have defects in other DDR pathways (like p53), they become heavily reliant on the ATR pathway for survival.[6][7] This dependency makes ATR an attractive therapeutic target, and selective ATR inhibitors are powerful tools for both basic research and clinical investigation.[3][7]

The ATR Signaling Pathway and Mechanism of Inhibition

The canonical ATR signaling pathway is initiated by the detection of ssDNA coated by Replication Protein A (RPA). This serves as a platform to recruit the ATR-ATRIP complex. Full activation of ATR kinase requires the subsequent recruitment of the 9-1-1 checkpoint clamp and an activator protein, TopBP1.[1][8] Once active, ATR phosphorylates Chk1, which in turn targets downstream effectors like Cdc25 phosphatases to induce cell cycle arrest.[4]

ATR inhibitors are small molecules that function as competitive inhibitors of the ATR kinase domain, preventing the phosphorylation of its downstream targets and thereby abrogating the cellular response to replication stress.

Figure 1: The ATR Signaling Pathway. This diagram illustrates the activation of ATR by replication stress and its subsequent phosphorylation of Chk1, leading to downstream cellular responses. A selective ATR inhibitor blocks the kinase activity of ATR.

Quantitative Data on ATR Inhibitor Potency

The efficacy of an ATR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. This can be measured both in biochemical assays (in vitro kinase assays) and in cell-based assays (in cellulo). The cellular IC50 for growth inhibition provides insight into the compound's potency in a more complex biological system.

| ATR Inhibitor | Cell Line | Cell Type | IC50 (Growth Inhibition) | Citation |

| AZD6738 (Ceralasertib) | HCT116 | Colorectal Carcinoma | ≥1 µM | [9] |

| AZD6738 (Ceralasertib) | HT29 | Colorectal Carcinoma | ≥1 µM | [9] |

| AZD6738 (Ceralasertib) | B16 (Mlh1 KO) | Mouse Melanoma | ~100-200 nM | [10] |

| VE-821 | B16 (Mlh1 KO) | Mouse Melanoma | ~200-400 nM | [10] |

| VE-821 | HCT116 | Human Telomerase Positive | 0.9 µM | [11] |

| VE-821 | CAL72 | ALT Cell Line | 0.7 µM | [11] |

| VE-821 | SAOS2 | ALT Cell Line | 7 µM | [11] |

| ATR-IN-10 | N/A | Biochemical Assay | 2.978 µM | [12] |

Note: IC50 values can vary significantly based on the assay conditions, duration of treatment, and the specific genetic background of the cell line.

Experimental Protocols for Investigating ATR Function

To investigate the function of ATR signaling using an inhibitor, several key experiments are typically performed. These assays help to confirm target engagement, assess the cellular consequences of ATR inhibition, and explore potential therapeutic applications.

Western Blotting for ATR Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of ATR substrates, providing direct evidence of target engagement. The most common readout for ATR inhibition is a decrease in the phosphorylation of Chk1 at serine 345 (p-Chk1 S345). Conversely, ATR inhibition can lead to an accumulation of DNA damage, often measured by an increase in phosphorylated H2AX (γH2AX).[13]

Figure 2: Western Blotting Workflow. This diagram outlines the key steps for assessing ATR pathway inhibition by measuring protein phosphorylation levels.

Protocol: Western Blotting

-

Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with the desired concentrations of the ATR inhibitor for the specified duration. A positive control (e.g., hydroxyurea or UV radiation) can be used to induce ATR activity.

-

Lysis: Aspirate media, wash cells with ice-cold 1X PBS, and lyse by adding 1X SDS sample buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.[14]

-

Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat samples at 95-100°C for 5 minutes.[14]

-

Gel Electrophoresis: Load 20 µL of each sample onto an SDS-PAGE gel and run to separate proteins by size.[14]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]

-

Primary Antibody Incubation: Incubate the membrane with a diluted primary antibody (e.g., anti-p-Chk1 S345, anti-Chk1, anti-γH2AX, anti-Actin) in blocking buffer overnight at 4°C with gentle shaking.[13][14]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.[14]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

-

Detection: Wash the membrane three times for 5 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Cell Viability Assays

Cell viability assays are used to determine the effect of the ATR inhibitor on cell proliferation and survival. These colorimetric or luminescent assays measure metabolic activity, which correlates with the number of viable cells.

Figure 3: Cell Viability Assay Workflow. This diagram shows the general procedure for determining the effect of an ATR inhibitor on cell proliferation and calculating the IC50 value.

Protocol: MTS Assay

-

Cell Seeding: Prepare a cell suspension and seed into a 96-well plate at a predetermined density to ensure cells are in the exponential growth phase at the end of the experiment.[16]

-

Compound Addition: The following day, add the ATR inhibitor in a series of dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.[17][18]

-

Reagent Addition: Add 20 µL of MTS solution to each well.[16]

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[16]

-

Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[16]

-

Analysis: Normalize the data to the vehicle-treated control cells and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis

Cell cycle analysis by flow cytometry is used to determine how ATR inhibition affects cell cycle progression. ATR inhibition typically abrogates the S and G2/M checkpoints, which can be observed as a failure to arrest in these phases after DNA damage.

Figure 4: Cell Cycle Analysis Workflow. This diagram details the process of preparing and analyzing cells by flow cytometry to assess the effects of ATR inhibition on cell cycle distribution.

Protocol: Propidium Iodide Staining

-

Cell Preparation: Culture and treat cells with the ATR inhibitor as required for the experiment.

-

Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation.[19][20]

-

Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.[19][20]

-

Incubation for Fixation: Fix the cells on ice for at least two hours or at -20°C for longer storage.[19][20]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[19][20]

-

Incubation for Staining: Incubate the cells, protected from light, overnight at 4°C to ensure stoichiometric staining of DNA.[19]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the Propidium Iodide is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Application in Research: Synthetic Lethality

A key application of ATR inhibitors in cancer research is the exploitation of "synthetic lethality." This occurs when the combination of two genetic mutations (or a mutation and a drug) is lethal to a cell, whereas either event alone is not. Many cancers have mutations in other DDR genes, such as ATM or p53, making them particularly dependent on ATR for survival. Inhibiting ATR in these cancer cells is synthetically lethal, leading to selective cancer cell death while sparing normal, healthy cells that have a functional DDR network.[17]

Figure 5: The Principle of Synthetic Lethality. This diagram illustrates how inhibiting ATR in a cancer cell with a pre-existing defect in another DNA damage repair pathway (like ATM or p53) leads to cell death, while normal cells remain viable.

Conclusion

Selective ATR inhibitors are invaluable tools for dissecting the complexities of the DNA damage response. By providing a means to acutely and specifically block ATR kinase activity, these compounds allow researchers to probe the pathway's role in cell cycle control, replication fork dynamics, and DNA repair. The principle of synthetic lethality has also positioned ATR inhibitors as a promising class of anti-cancer agents, with several now in clinical trials.[13][21] The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the function of ATR signaling and evaluate the efficacy of novel ATR-targeted therapies.

References

- 1. us.lambda.tdk.com [us.lambda.tdk.com]

- 2. FPGA Processing & Digitization | Mercury Systems [mrcy.com]

- 3. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Wholesale Atr Ftir Instrument Manufacturer and Supplier, Factory | BFRL [bjbfrl.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. m.youtube.com [m.youtube.com]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. Suppliers & Partners | ATR [atr-aircraft.com]

- 11. aqrc.ucdavis.edu [aqrc.ucdavis.edu]

- 12. agilent.com [agilent.com]

- 13. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Average True Range (ATR) Formula, What It Means, and How to Use It [investopedia.com]

- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 16. Functionally-instructed modifiers of response to ATR inhibition in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. trtr.org [trtr.org]

- 19. researchgate.net [researchgate.net]

- 20. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]

Atr-IN-16's impact on genomic stability in cancer cells

An In-Depth Technical Guide on the Impact of ATR Inhibition on Genomic Stability in Cancer Cells

Disclaimer: The compound "ATR-IN-16" is not documented in the public scientific literature. This guide will therefore focus on the principles of ATR inhibition and its impact on genomic stability, using data from well-characterized, potent, and selective ATR inhibitors such as Ceralasertib (AZD6738) and Berzosertib (VE-822/M6620) as representative examples of this drug class.

Introduction: The Role of ATR in Genomic Stability

The Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase is a master regulator of the DNA Damage Response (DDR), a network essential for maintaining genomic integrity.[1][2][3] ATR is primarily activated in response to a broad spectrum of DNA lesions and, most critically, during periods of replication stress (RS), where DNA replication forks stall or collapse.[4][5] Oncogene activation in cancer cells often leads to high levels of intrinsic RS, making these cells particularly dependent on the ATR signaling pathway for survival.[5][6]

Upon activation, ATR phosphorylates a multitude of substrates, with Checkpoint Kinase 1 (Chk1) being a primary effector.[4] This initiates a signaling cascade that coordinates cell cycle checkpoints (primarily in S and G2 phases), stabilizes stalled replication forks, and promotes DNA repair.[1][4][7] By halting the cell cycle, the ATR-Chk1 pathway provides time for the cell to repair DNA damage before entering mitosis, thus preventing the propagation of genomic errors.[5] This dependency of cancer cells on ATR for managing high RS makes it a prime therapeutic target.[5][8]

Mechanism of Action of ATR Inhibitors

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, effectively blocking its catalytic activity.[9] This inhibition prevents the phosphorylation and activation of downstream targets, most notably Chk1.[10] The consequences of this blockade are profound for a cancer cell reliant on ATR signaling:

-

Abrogation of Cell Cycle Checkpoints: Without active Chk1, the cell cycle is no longer arrested in response to DNA damage.[10] Damaged cells are unable to halt progression into mitosis.[6][11]

-

Replication Fork Collapse: ATR is crucial for stabilizing stalled replication forks.[5] Inhibition leads to the collapse of these forks, generating DNA double-strand breaks (DSBs).[12]

-

Increased Genomic Instability: The combination of unrepaired DNA damage and a failure to arrest the cell cycle forces cells into a premature and faulty mitosis. This results in widespread chromosomal fragmentation, a phenomenon known as mitotic catastrophe, which ultimately leads to apoptotic cell death.[5][13]

This mechanism forms the basis of a key cancer therapy strategy known as synthetic lethality . Cancer cells that have defects in other DDR pathways (e.g., mutations in ATM or TP53) are exquisitely sensitive to ATR inhibition.[13][14] While a normal cell can compensate for the loss of ATR activity using pathways like the ATM-p53 axis, a cancer cell lacking both becomes non-viable.[8][14]

Quantitative Impact on Cancer Cells

The effect of ATR inhibitors can be quantified through various in vitro and in vivo assays. The data consistently show that these inhibitors potently suppress cancer cell proliferation, induce DNA damage, and synergize with conventional chemotherapies.

Cell Viability and Potency

The potency of ATR inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in cell viability assays.

| Inhibitor | Cancer Type | Cell Line(s) | IC50 / Ki (Potency) | Citation(s) |

| VE-821 | Pancreatic | PSN-1, MiaPaCa-2 | Sensitizes to radiation | [9] |

| Gastric | AGS, MKN-45 | 13.7 µM, 11.3 µM (72h) | [15] | |

| Cell-Free Assay | N/A | Ki: 13 nM, IC50: 26 nM | [9][16][17] | |

| VE-822 | Colorectal (ARID1A-mutant) | Various | IC50: 1.3 ± 0.2 µM | [18] |

| Colorectal (ARID1A-WT) | Various | IC50: 4.8 ± 1.8 µM | [18] | |

| Ceralasertib (AZD6738) | Small-Cell Lung | Various (16 lines) | 0.39 to 3.90 µM | [19] |

| BAY-1895344 | Osteosarcoma | Various | Most potent of 3 ATRi tested | [20] |

Induction of DNA Damage and Apoptosis Markers

ATR inhibition leads to a measurable increase in markers of DNA DSBs (γH2AX) and apoptosis (cleaved caspases).

| Inhibitor | Cancer Type | Cell Line | Treatment | Biomarker Change | Citation(s) |

| Ceralasertib (AZD6738) | Biliary Tract | SNU478, SNU869 | 0.1-1 µM | Increased γH2AX, Cleaved PARP | [10] |

| Colorectal | HT29 | 0.5 µM + 5 µM 5-FU | Increased γH2AX, Cleaved Caspase-3 | [21] | |

| NSCLC (Xenograft) | HCT116 | + Radiation | Increased γH2AX foci | [22] | |

| Berzosertib (VE-822) | U2OS | + Hydroxyurea | High accumulation of 53BP1 foci | [6] |

Experimental Protocols

Evaluating the impact of an ATR inhibitor on genomic stability involves a standard set of cellular and molecular biology techniques.

Western Blot Analysis

-

Objective: To measure changes in protein levels and phosphorylation status of key DDR proteins.

-

Protocol:

-

Cell Culture & Treatment: Seed cancer cells (e.g., SNU478, HT29) in 60-mm dishes and allow them to adhere overnight. Treat cells with varying concentrations of the ATR inhibitor (e.g., 0.1, 0.5, 1.0 µM Ceralasertib) for a specified time (e.g., 24, 48, 72 hours).[10][21]

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

-

Quantification: Determine protein concentration using a Bradford or BCA assay.

-

Electrophoresis & Transfer: Denature equal amounts of protein lysate and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies overnight at 4°C. Key primary antibodies include: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-H2AX, anti-cleaved-caspase-3, and a loading control (e.g., β-actin).[10][21][24]

-

Detection: Wash and incubate with HRP-linked secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.[24]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the inhibitor's effect on cell cycle distribution, particularly the abrogation of the G2/M checkpoint.

-

Protocol:

-

Cell Culture & Treatment: Treat cells as described for Western Blot analysis.

-

Harvesting: Harvest cells, including any floating cells, by trypsinization and centrifugation.

-

Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Rehydrate cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or 7-AAD) and RNase A.[12]

-

Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. Quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

-

Immunofluorescence for DNA Damage Foci

-

Objective: To visualize and quantify the formation of nuclear foci representing sites of DNA damage.

-

Protocol:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and treat with the ATR inhibitor, often in combination with a DNA damaging agent (e.g., radiation).[22]

-

Fixation & Permeabilization: At the desired time point, wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent solution (e.g., 0.5% Triton X-100).

-

Blocking & Staining: Block non-specific binding sites (e.g., with BSA or serum). Incubate with primary antibodies against DNA damage markers like anti-γH2AX or anti-53BP1.[22][24]

-

Secondary Antibody & Mounting: Wash and incubate with a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI and mount the coverslip onto a microscope slide.

-

Imaging & Quantification: Acquire images using a fluorescence or confocal microscope. Use image analysis software to count the number of foci per nucleus in a large population of cells.[22]

-

Signaling Pathways and Logical Relationships

The integrity of the genome during S-phase is critically dependent on a functional ATR pathway. Its inhibition disrupts a complex signaling network, leading to catastrophic consequences for cancer cells.

Conclusion and Future Directions

Inhibition of the ATR kinase is a powerful strategy that exploits the inherent genomic instability and replication stress of cancer cells. By disabling a critical DNA damage checkpoint, ATR inhibitors like Ceralasertib and Berzosertib prevent cancer cells from repairing DNA damage, leading to mitotic catastrophe and cell death. This approach is particularly effective in tumors with underlying DDR deficiencies, such as ATM or TP53 mutations, via the principle of synthetic lethality. The quantitative data clearly demonstrate that ATR inhibition increases markers of DNA damage (γH2AX) and abrogates cell cycle control. As research continues, the focus will be on identifying robust predictive biomarkers to select patients most likely to benefit from this therapy and exploring rational combination strategies with other agents, including PARP inhibitors and immunotherapy, to further enhance anti-tumor efficacy.[19][25]

References

- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 11. pnas.org [pnas.org]

- 12. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. VE-821 | ATM/ATR | TargetMol [targetmol.com]

- 18. Frontiers | Selective vulnerability of ARID1A deficient colon cancer cells to combined radiation and ATR-inhibitor therapy [frontiersin.org]

- 19. ATR inhibition activates cancer cell cGAS/STING-interferon signaling and promotes antitumor immunity in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. ATR-mediated proteome remodeling is a major determinant of homologous recombination capacity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Synthetic Lethal Screen Identifies DNA Repair Pathways that Sensitize Cancer Cells to Combined ATR Inhibition and Cisplatin Treatments | PLOS One [journals.plos.org]

The Discovery and Development of ATRN-119: A Macrocyclic Inhibitor of the ATR Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and ongoing clinical development of ATRN-119, a first-in-class, orally bioavailable, macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a pathway frequently exploited by cancer cells to survive and proliferate despite high levels of replication stress. ATRN-119 was designed to offer enhanced potency and selectivity over previous ATR inhibitors, potentially leading to a wider therapeutic window. This document summarizes key preclinical data, including quantitative measures of potency and selectivity, and outlines the methodologies of pivotal experiments. Furthermore, it details the current understanding of the ATR signaling pathway and the mechanism by which ATRN-119 exerts its anti-neoplastic effects.

Introduction: Targeting the DNA Damage Response in Oncology

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA damage response (DDR). A key player in the DDR is the serine/threonine kinase ATR, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA replication stress.[1] Once activated, ATR orchestrates a signaling cascade to stabilize replication forks, initiate DNA repair, and induce cell cycle arrest, thereby allowing time for DNA lesions to be resolved.[1][2]

Many cancer cells exhibit high levels of replication stress due to oncogene activation and defects in other DDR pathways. This renders them particularly dependent on the ATR signaling pathway for survival.[1] Consequently, inhibiting ATR has emerged as a promising therapeutic strategy to selectively kill cancer cells by exacerbating their intrinsic genomic instability, a concept known as synthetic lethality.[3]

ATRN-119 is a novel, potent, and highly selective macrocyclic ATR inhibitor developed by Aprea Therapeutics.[3] Its unique macrocyclic structure is designed to confer high target affinity and selectivity, potentially mitigating the off-target toxicities, such as myelosuppression, that have been a challenge for earlier generations of ATR inhibitors.[4]

Discovery and Preclinical Development of ATRN-119

ATRN-119 was identified through a drug discovery program aimed at developing a highly selective and potent ATR inhibitor with a favorable safety profile. The macrocyclic scaffold of ATRN-119 is intended to reduce conformational flexibility, thereby enhancing its binding affinity and selectivity for the ATR kinase.[4]

In Vitro Potency and Selectivity

The inhibitory activity of ATRN-119 against ATR and other members of the phosphoinositide 3-kinase-related kinase (PIKK) family was assessed in biochemical assays. As summarized in Table 1, ATRN-119 demonstrates potent inhibition of ATR with an IC50 of approximately 4 nM.[5] Importantly, it exhibits significant selectivity over other key PIKK family members, including ATM, DNA-PK, and mTOR, with IC50 values that are over 600-fold, 2000-fold, and 2000-fold higher, respectively.[5] This high degree of selectivity is anticipated to contribute to a more favorable safety profile in clinical settings.

| Kinase | IC50 (nM) | Selectivity Fold vs. ATR |

| ATR | ~4 | - |

| ATM | >2400 | >600 |

| DNA-PK | >8000 | >2000 |

| mTOR | >8000 | >2000 |

| Table 1: In Vitro Kinase Inhibitory Potency and Selectivity of ATRN-119. [5] |

Cellular Activity

The cellular potency of ATRN-119 was evaluated in a panel of cancer cell lines. In cell proliferation assays, ATRN-119 effectively limited the viability of various cancer cell lines, with EC50 values in the low nanomolar range. Furthermore, Western blot analysis confirmed the on-target activity of ATRN-119 by demonstrating a dose-dependent decrease in the phosphorylation of Checkpoint Kinase 1 (CHK1) on Serine 345, a direct downstream target of ATR. Inhibition of ATR signaling by ATRN-119 also led to an increase in the phosphorylation of H2AX, a marker of DNA double-strand breaks, indicating the collapse of replication forks.

Mechanism of Action

ATRN-119 is an orally bioavailable inhibitor that selectively targets and binds to the ATR kinase, thereby inhibiting its catalytic activity.[6] The primary consequence of ATR inhibition is the abrogation of downstream signaling, most notably the phosphorylation and activation of CHK1.[6]

The inhibition of the ATR-CHK1 axis by ATRN-119 leads to several downstream consequences that are particularly detrimental to cancer cells:

-

Inhibition of DNA Damage Checkpoint Activation: By preventing CHK1 activation, ATRN-119 abrogates the cell cycle checkpoints that would normally halt cell division in the presence of DNA damage. This forces cancer cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[6]

-

Disruption of DNA Damage Repair: ATR signaling is crucial for the recruitment of DNA repair factors to sites of DNA damage. Inhibition of ATR impairs the ability of cancer cells to repair damaged DNA, leading to an accumulation of genomic instability.[6]

-

Induction of Tumor Cell Apoptosis: The combination of checkpoint abrogation and impaired DNA repair leads to the accumulation of lethal DNA damage, ultimately triggering programmed cell death (apoptosis) in cancer cells.[6]

Clinical Development

ATRN-119 is currently being evaluated in a Phase 1/2a open-label, dose-escalation, and expansion clinical trial (NCT04905914) in patients with advanced solid tumors harboring specific mutations in DDR-related genes.[7][8][9] The primary objectives of the study are to assess the safety, tolerability, and pharmacokinetics of ATRN-119 and to determine the recommended Phase 2 dose (RP2D).[9]

As of early 2025, the trial has progressed through several dose-escalation cohorts, with doses ranging from 50 mg to 1100 mg once daily, and a twice-daily dosing regimen also being explored. Preliminary data from the trial have shown that ATRN-119 is generally well-tolerated, with no dose-limiting toxicities reported at the initial dose levels.[10] Encouragingly, early signs of clinical activity have been observed, including stable disease and tumor shrinkage in some heavily pretreated patients.[7][11]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ATRN-119 against ATR and other kinases.

General Procedure:

-

Recombinant human ATR kinase and a suitable substrate (e.g., a peptide containing the consensus phosphorylation motif) are incubated in a kinase reaction buffer.

-

ATRN-119 is added at varying concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP and subsequent autoradiography, or by using phosphorylation-specific antibodies in an ELISA-based format.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for CHK1 Phosphorylation

Objective: To assess the on-target activity of ATRN-119 in cells by measuring the phosphorylation of the ATR substrate CHK1.

General Procedure:

-

Cancer cell lines are treated with varying concentrations of ATRN-119 for a specified duration.

-

Cells are then exposed to a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce replication stress and activate the ATR pathway.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated CHK1 (e.g., anti-phospho-CHK1 Ser345).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the amount of phosphorylated CHK1.

-

The membrane is often stripped and re-probed with an antibody against total CHK1 or a loading control (e.g., β-actin) to normalize the data.[12]

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of ATRN-119 for inhibiting the proliferation of cancer cells.

General Procedure:

-

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of ATRN-119.

-

The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.

-

At the end of the incubation period, cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT assay, which measures metabolic activity, or assays that measure ATP content or DNA synthesis.

-

The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

ATRN-119 is a promising, first-in-class macrocyclic ATR inhibitor with high potency and selectivity. Its mechanism of action, centered on the disruption of the DNA damage response in cancer cells, provides a strong rationale for its development as a targeted anti-cancer agent. Preclinical data have demonstrated its ability to inhibit ATR signaling and suppress the growth of cancer cells both in vitro and in vivo. The ongoing Phase 1/2a clinical trial will be crucial in defining the safety, efficacy, and optimal dosing of ATRN-119 in patients with advanced solid tumors. The unique properties of ATRN-119 may offer a significant therapeutic advantage over existing ATR inhibitors and provide a new treatment option for patients with cancers characterized by high levels of replication stress and DDR deficiencies.

References

- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. aprea.com [aprea.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. sec.gov [sec.gov]

- 6. Facebook [cancer.gov]

- 7. Study Of ATRN-119 In Patients With Advanced Solid Tumors [clin.larvol.com]

- 8. Aprea Therapeutics Advances ATRN-119 Study for Solid Tumors - TipRanks.com [tipranks.com]

- 9. researchgate.net [researchgate.net]

- 10. Aprea Therapeutics presents initial clinical data on ATRi, ATRN-119 - TipRanks.com [tipranks.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Replication Stress Response with the ATR Inhibitor Ceralasertib (AZD6738): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Replication stress, a condition characterized by the slowing or stalling of DNA replication forks, is a major source of genomic instability and a hallmark of cancer.[1][2] Cells have evolved a complex signaling network, known as the DNA Damage Response (DDR), to detect and resolve replication stress, thereby safeguarding genome integrity. A master regulator of the replication stress response is the serine/threonine kinase, Ataxia Telangiectasia and Rad3-related (ATR).[2][3]

When replication forks stall, long stretches of single-stranded DNA (ssDNA) are generated and rapidly coated by Replication Protein A (RPA).[3] This RPA-ssDNA platform serves as a scaffold for the recruitment and activation of the ATR kinase.[4] Once activated, ATR phosphorylates a plethora of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate a multifaceted response that includes:

-

Cell Cycle Arrest: Halting cell cycle progression, primarily at the G2/M checkpoint, to provide time for DNA repair before entry into mitosis.[5][6]

-

Replication Fork Stabilization: Protecting stalled replication forks from collapse and promoting their restart.[7]

-

Inhibition of Origin Firing: Preventing the firing of new replication origins to conserve resources and prevent further DNA damage.[5]

Given the heightened replication stress in cancer cells due to oncogene activation and defects in other DDR pathways, they are often highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for the use of ATR inhibitors as anti-cancer agents, either as monotherapy or in combination with DNA-damaging chemotherapeutics or other targeted therapies like PARP inhibitors.[1][2]

This technical guide focuses on Ceralasertib (AZD6738) , a potent and selective, orally bioavailable inhibitor of ATR kinase.[2][8] We will delve into its mechanism of action, provide quantitative data on its cellular effects, and detail experimental protocols for its investigation in the context of the replication stress response.

Ceralasertib (AZD6738): Mechanism of Action and Selectivity

Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[9] It exhibits high selectivity for ATR with an in vitro enzyme IC50 of 0.001 µM.[9] In cellular assays, it inhibits the phosphorylation of the ATR substrate CHK1 (at Ser345) with an IC50 of 0.074 µM.[9] Ceralasertib displays a favorable selectivity profile against other PI3K-like kinases, including DNA-PK, ATM, and mTOR, with IC50 values greater than 5 µM in cells.[9]

Quantitative Data on the Effects of Ceralasertib (AZD6738)

The following tables summarize the quantitative effects of Ceralasertib on various cellular parameters related to the replication stress response.

Table 1: In Vitro Potency of Ceralasertib (AZD6738)

| Parameter | Value | Reference |

| ATR Enzyme IC50 | 0.001 µM (1 nM) | [8][9] |

| Cellular pCHK1 (S345) IC50 | 0.074 µM | [8][9] |

Table 2: Growth Inhibition (GI50/IC50) of Ceralasertib (AZD6738) in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 / IC50 (µM) | Notes | Reference |

| H460 | Non-Small Cell Lung Cancer | 1.05 | Kras mutant | [8] |

| H23 | Non-Small Cell Lung Cancer | 2.38 | Kras mutant | [8] |

| LoVo | Colorectal Cancer | 0.52 | MRE11A-mutant | [5] |

| NCI-H1373 | Lung Cancer | 5.32 | [5] | |

| SNU478 | Biliary Tract Cancer | < 1 | ATM and p53 low | [5] |

| SNU869 | Biliary Tract Cancer | < 1 | ATM and p53 low | [5] |

| HT29 | Colorectal Cancer | ≥1 | BRAF mutant, p53 mutant | [10] |

| HCT116 | Colorectal Cancer | ≥1 | p53 wild-type | [10] |

| Panel of 276 cell lines | Various | Median GI50 = 1.47 | 13% of cell lines had GI50 < median | [1] |

Table 3: Effects of Ceralasertib (AZD6738) on Cell Cycle Distribution

| Cell Line | Treatment | Effect | Reference |

| SNU478, SNU869 | 0.1, 0.5, 1 µM for 3 days | Dose-dependent increase in S and G2/M phases, and sub-G1 population | [5] |

| HT29 | 5 µM 5-FU +/- 0.5 µM AZD6738 | AZD6738 abrogates 5-FU-induced G2 checkpoint arrest, leading to an increase in mitotic cells | [1] |

Signaling Pathways and Experimental Workflows

ATR Signaling in Response to Replication Stress

The following diagram illustrates the central role of ATR in the replication stress response and the point of intervention for Ceralasertib.

Experimental Workflow for Assessing Ceralasertib Activity

The following diagram outlines a typical experimental workflow to characterize the cellular effects of Ceralasertib.

Experimental Protocols

Western Blotting for CHK1 Phosphorylation

This protocol is designed to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, CHK1, at serine 345.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2341).

-

Mouse anti-CHK1 (e.g., Santa Cruz Biotechnology #sc-8408).

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Ceralasertib (e.g., 0.1, 0.5, 1 µM) for the desired duration (e.g., 24 hours).[5] A positive control for ATR activation can be included, such as treatment with a DNA damaging agent like hydroxyurea (HU) or UV radiation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[7]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pCHK1, anti-CHK1, and loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the pCHK1 signal to the total CHK1 signal to determine the extent of ATR inhibition.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with Ceralasertib.

Materials:

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol.

-

RNase A.

-

Propidium Iodide (PI) staining solution (e.g., 10 µg/mL PI in PBS with 0.1% Triton X-100 and 0.5 mg/mL RNase A).[5]

Procedure:

-

Cell Treatment: Seed cells and treat with Ceralasertib at the desired concentrations and for the desired time points (e.g., 3 days).[5]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

-

Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or longer at -20°C.[5]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for at least 30 minutes at room temperature in the dark.[5]

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage, by staining for phosphorylated H2A.X (γH2AX) foci.

Materials:

-

Cells grown on coverslips or in chamber slides.

-

4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBST).[6]

-

Primary antibody: Rabbit or mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Merck Millipore, clone JBW301).[6]

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

Procedure:

-

Cell Treatment: Seed cells on coverslips and treat with Ceralasertib, with or without a DNA damaging agent, for the desired duration.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBST.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Conclusion

Ceralasertib (AZD6738) is a potent and selective ATR inhibitor with promising anti-cancer activity, particularly in tumors with underlying DNA damage response defects or high levels of replication stress. This guide provides a foundational understanding of its mechanism of action and offers detailed protocols for its preclinical evaluation. The ability to effectively inhibit the ATR-CHK1 signaling pathway, as demonstrated by reduced CHK1 phosphorylation, and the consequent effects on cell cycle progression and DNA damage accumulation, underscore the therapeutic potential of targeting the replication stress response in cancer. The experimental workflows and protocols detailed herein provide a robust framework for researchers to further investigate the role of ATR in cancer biology and to explore the full therapeutic potential of Ceralasertib and other ATR inhibitors.

References

- 1. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 6. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4. Western blot analysis [bio-protocol.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of ATR Inhibition by Atr-IN-16 and the ATM Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA and replication stress. Its inhibition represents a promising therapeutic strategy in oncology, particularly in tumors with existing DNA repair deficiencies. Atr-IN-16 has been identified as a potent inhibitor of ATR. This technical guide provides a comprehensive overview of this compound, its interaction with the broader ATM signaling pathway, and detailed methodologies for its preclinical evaluation. Due to the limited publicly available data on this compound's specific kinase selectivity profile, this guide also incorporates data from other well-characterized ATR inhibitors to provide a comprehensive context for researchers. A key mechanistic feature of potent ATR inhibitors is the potential for compensatory activation of the ataxia-telangiectasia mutated (ATM) pathway, a crucial consideration in the development of therapeutic strategies.

Introduction to ATR and ATM Signaling

The integrity of the genome is constantly under threat from endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). At the apex of this network are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include ATR and ATM.[1]

-

ATR (Ataxia Telangiectasia and Rad3-related): ATR is a primary sensor of single-stranded DNA (ssDNA), which is a common intermediate in various forms of DNA damage and is particularly prevalent during replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2]

-

ATM (Ataxia Telangiectasia Mutated): ATM is principally activated by DNA double-strand breaks (DSBs).[2] Its activation leads to the phosphorylation of numerous substrates, including checkpoint kinase 2 (Chk2) and p53, which in turn mediate cell cycle arrest, apoptosis, and DNA repair.[2]

While ATR and ATM respond to different primary DNA lesions, their pathways are interconnected and can exhibit crosstalk and functional redundancy.[1][3]

This compound: A Potent ATR Kinase Inhibitor

This compound is a small molecule inhibitor of the ATR kinase. The publicly available data on its biological activity is summarized below.

Quantitative Data for this compound

The following table summarizes the known in vitro potency of this compound.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| This compound | ATR | Cell-based | LoVo | 410 |

Data sourced from publicly available information.

Comparative Selectivity of ATR Inhibitors

To provide a broader context for the expected selectivity of a potent ATR inhibitor, the following table presents data for other well-characterized ATR inhibitors against a panel of related kinases. It is important to note that this data is for comparative purposes, and the specific selectivity profile of this compound is not publicly available.

| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | PI3Kγ IC50 (nM) |

| VE-821 | 26 | >8000 | 4400 | >8000 | >8000 |

| AZD6738 | 1 | >2000 | >2000 | 120 | >2000 |

This table illustrates the high selectivity of modern ATR inhibitors for ATR over other PIKK family members. Data compiled from multiple sources.[4]

Interaction of ATR Inhibition with the ATM Pathway

A critical aspect of targeting the ATR pathway is its interplay with ATM signaling. Mechanistic studies have revealed that potent inhibition of ATR can lead to the accumulation of DNA damage, including DSBs, which in turn can trigger the activation of the ATM pathway as a compensatory survival mechanism.[1][3]

Signaling Pathways

The following diagrams illustrate the canonical ATM and ATR signaling pathways and the proposed mechanism of ATM activation following ATR inhibition.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the preclinical evaluation of ATR inhibitors like this compound. These protocols are based on standard practices in the field and may require optimization for specific experimental systems.

In Vitro Kinase Assay

This protocol describes a method to determine the direct inhibitory activity of a compound against ATR and other kinases.

Methodology:

-

Reaction Setup: In a 384-well plate, incubate recombinant human ATR/ATRIP complex with a suitable substrate (e.g., GST-p53) in kinase reaction buffer.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2.

-

Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

-